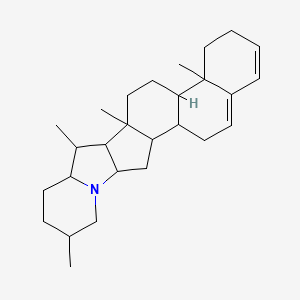
Solanidiene (Solanthrene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the family of Solanaceae and is known for its unique chemical structure and bioactivity. The molecular formula of Solanidiene is C27H41N, and it has a molecular weight of 379.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solanidiene can be synthesized through various chemical reactions involving the precursor compounds found in the potato plant. The synthetic routes typically involve the extraction of glycoalkaloids from the plant, followed by hydrolysis to yield Solanidiene .
Industrial Production Methods: Industrial production of Solanidiene involves large-scale extraction from the leaves of Solanum tuberosum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Solanidiene undergoes several types of chemical reactions, including:
Oxidation: Solanidiene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Solanidiene into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Solanidiene molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted Solanidiene compounds .
Scientific Research Applications
Solanidiene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Solanidiene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in metabolic processes. The compound exerts its effects through binding to specific proteins and altering their function, leading to changes in cellular activities .
Comparison with Similar Compounds
Solanidiene is compared with other similar compounds such as:
Solanidine: Another steroidal alkaloid found in the Solanaceae family.
α-Solanine: A glycoalkaloid with similar structural features but different bioactivity.
α-Solasonine: Another glycoalkaloid with distinct biological properties.
Uniqueness: Solanidiene is unique due to its specific molecular structure and its ability to undergo various chemical reactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H41N |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosa-4,6-diene |
InChI |
InChI=1S/C27H41N/c1-17-8-11-23-18(2)25-24(28(23)16-17)15-22-20-10-9-19-7-5-6-13-26(19,3)21(20)12-14-27(22,25)4/h5,7,9,17-18,20-25H,6,8,10-16H2,1-4H3 |
InChI Key |
MVUKDQDMGIMFPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC=C6)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















